

Physical and chemical characteristics of Fiscalin B

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Compound of Interest

Compound Name: *Fiscalin B*

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An In-depth Technical Guide to Fiscalin B

Introduction

Fiscalin B is a fungal metabolite belonging to the quinazolinone alkaloid family.[1] First isolated from fungi such as *Aspergillus fumigatus* and *Neosartorya fischeri*, it is structurally characterized by a pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety, derived from anthranilic acid, L-valine, and tryptophan building blocks.[2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antitumor, neuroprotective, and antimalarial properties.[2] This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of **Fiscalin B**, along with detailed experimental protocols for its study.

Physical and Chemical Characteristics

Fiscalin B is a quinazoline derivative with a defined stereochemistry.[3] Its core structure is the (1S,4R) enantiomer. The physical and chemical properties are critical for its handling, formulation, and analytical characterization in a research setting.

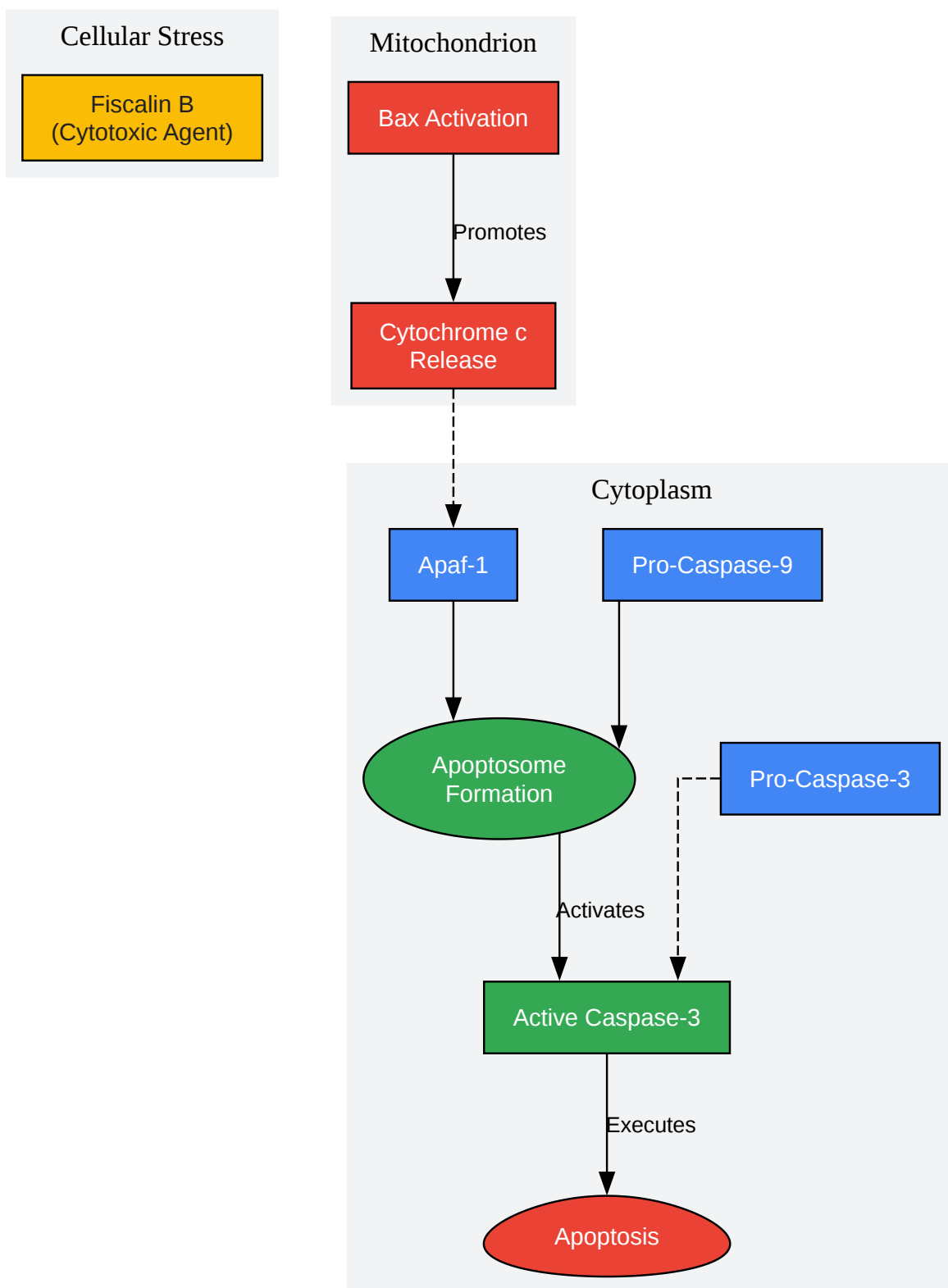
Table 1: Physical and Chemical Properties of **Fiscalin B**

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₂ N ₄ O ₂	PubChem[3]
Molecular Weight	386.4 g/mol	PubChem[3]
IUPAC Name	(1S,4R)-4-(1H-indol-3-ylmethyl)-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione	PubChem[3]
CAS Number	Not explicitly available for Fiscalin B, but related structures have identifiers.	
Appearance	Light-yellow cubical crystals (for the non-natural (+)-enantiomer)	MDPI[2]
Melting Point	169–169.3 °C (for the non-natural (+)-fiscalin B enantiomer)	MDPI[2]
Solubility	Soluble in Chloroform (CHCl ₃) and Methanol/Acetonitrile (MeOH/MeCN) mixtures.[2] Specific quantitative data is limited.	
InChIKey	DNPSVQYQTPYSPH-UXHICEINSA-N	PubChem[3]

Biological Activity and Signaling Pathways

Fiscalin B and its analogues have demonstrated a range of biological effects, with cytotoxic and neuroprotective activities being the most studied. Several studies have shown that **Fiscalin B** exhibits moderate cytotoxic effects against various human cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7) cells.[1]

While the precise molecular targets are still under investigation, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A common mechanism is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade that executes cell death.



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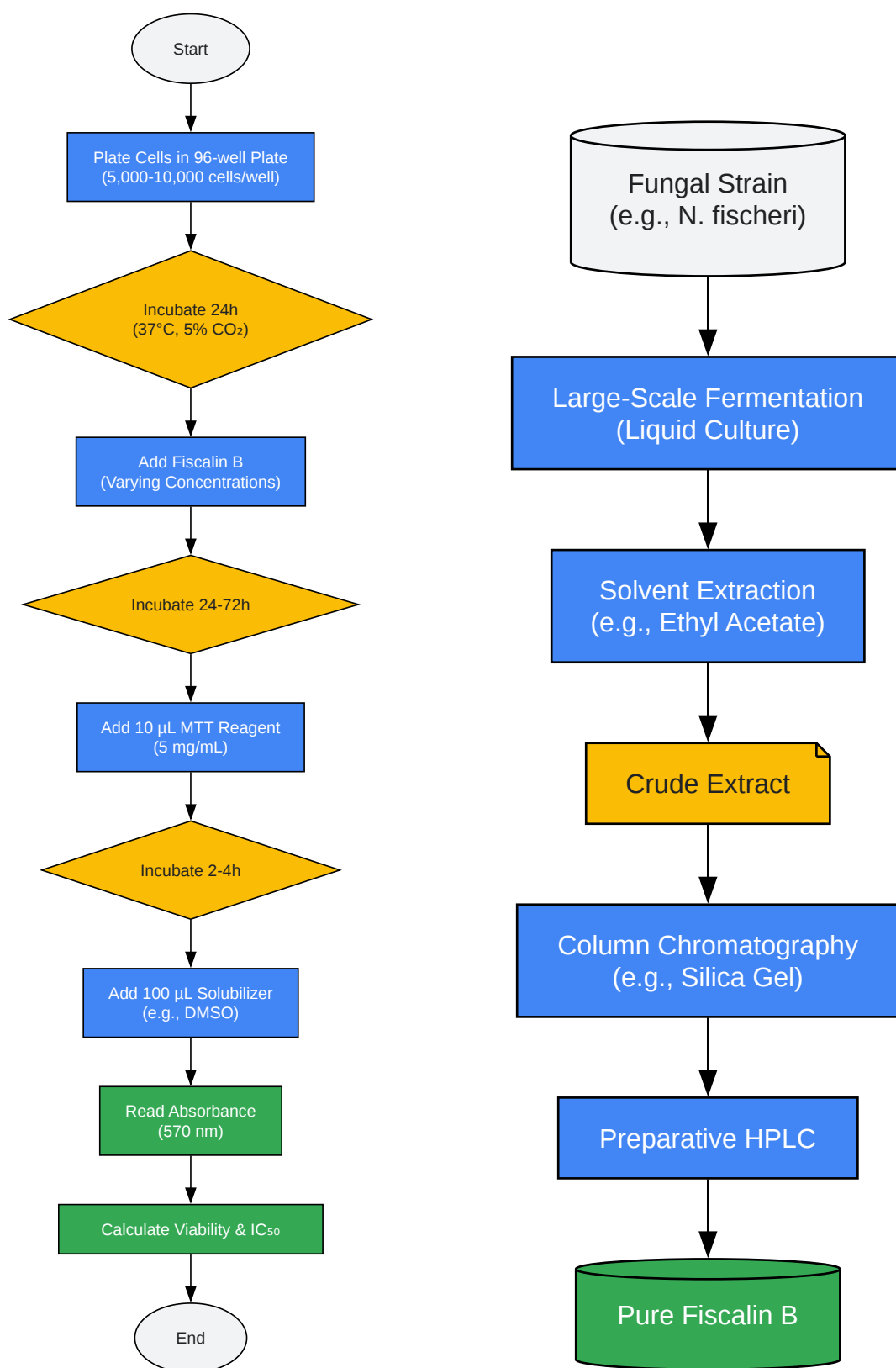
Caption: Generalized intrinsic apoptosis pathway potentially induced by **Fiscalin B**.

Experimental Protocols

To assess the cytotoxic activity of **Fiscalin B**, the MTT assay is a standard colorimetric method. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.

Protocol: MTT Assay for Cell Viability

- 1. Cell Plating:** a. Culture target cancer cells to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- 2. Compound Treatment:** a. Prepare a stock solution of **Fiscalin B** in a suitable solvent (e.g., DMSO). b. Create a series of dilutions of **Fiscalin B** in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **Fiscalin B**. Include wells for vehicle control (medium with DMSO) and untreated control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- 3. MTT Addition and Incubation:** a. After the incubation period, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- 4. Solubilization of Formazan:** a. Carefully remove the medium from each well. b. Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.^[4] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
- 5. Absorbance Measurement:** a. Read the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Use a reference wavelength of 630 nm to subtract background absorbance.
- 6. Data Analysis:** a. Calculate the percentage of cell viability for each concentration relative to the control cells. b. Plot the cell viability against the log of the **Fiscalin B** concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.



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